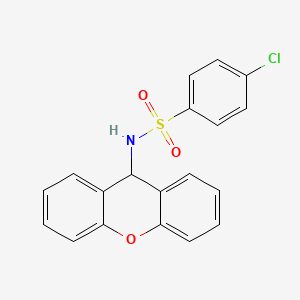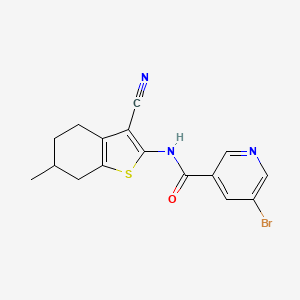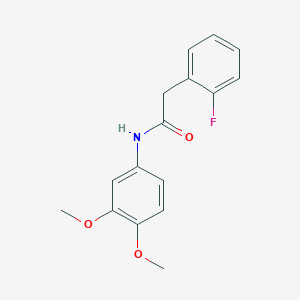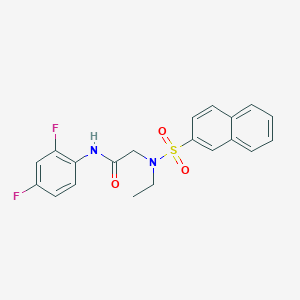
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide
描述
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that can be used for labeling biomolecules and tracking their movement in cells and tissues. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The compound contains a xanthene moiety that is responsible for its fluorescent properties. When the compound binds to a biomolecule, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be used to monitor the binding and movement of the labeled biomolecule.
Biochemical and Physiological Effects
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations typically used in research experiments. However, it is important to note that the compound may have different effects depending on the specific experimental conditions and cell types used.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide in lab experiments is its high sensitivity and specificity for labeling biomolecules. The compound emits bright fluorescence, allowing for easy detection and tracking of labeled molecules. It is also relatively easy to use and can be applied to a variety of experimental systems. However, there are some limitations to its use. For example, the compound may not be suitable for labeling certain types of biomolecules, and its fluorescence may be affected by changes in pH or other environmental factors.
未来方向
There are many potential future directions for the use of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide in scientific research. Some possible areas of exploration include:
1. Development of new labeling strategies using the compound to study different types of biomolecules.
2. Investigation of the compound's potential as a diagnostic tool for detecting biomolecules in clinical samples.
3. Exploration of the compound's ability to interact with different types of cells and tissues, and its potential use in drug discovery.
4. Development of new imaging techniques that utilize the compound's fluorescence properties to visualize biological processes in real-time.
Conclusion
In conclusion, 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide is a useful tool for scientific research due to its fluorescent properties. It can be used to label biomolecules and track their movement in cells and tissues, allowing researchers to study a wide range of biological processes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. While there are some limitations to its use, there are many potential future directions for the compound in scientific research.
合成方法
The synthesis of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide can be achieved using different methods. One of the most commonly used methods involves the reaction of xanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then chlorinated using thionyl chloride to yield 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide. Other methods involve the use of different starting materials or different reaction conditions, but the overall process remains similar.
科学研究应用
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide has been widely used in scientific research due to its fluorescent properties. It can be used to label biomolecules such as proteins, nucleic acids, and lipids, and track their movement in cells and tissues. This allows researchers to study the localization, dynamics, and interactions of these molecules in real-time. The compound has been used in a variety of research areas, including cell biology, neuroscience, and drug discovery.
属性
IUPAC Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-13-9-11-14(12-10-13)25(22,23)21-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILADTPXOCBVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979291 | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
CAS RN |
6325-76-4 | |
| Record name | NSC31119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4926268.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)


![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)


![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
